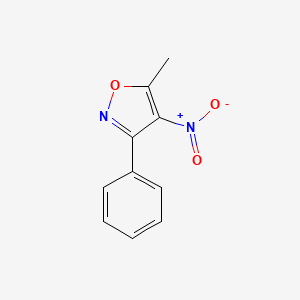

5-methyl-4-nitro-3-phenylisoxazole

Description

Properties

IUPAC Name |

5-methyl-4-nitro-3-phenyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-10(12(13)14)9(11-15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFXQIKWXZLKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

1. Antibacterial Properties

Research has shown that derivatives of 5-methyl-4-nitro-3-phenylisoxazole exhibit potent antibacterial activity. A study synthesized several derivatives and evaluated their efficacy against plant pathogens such as Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis. The results indicated that certain derivatives demonstrated over 90% inhibition at specific concentrations, outperforming established antibacterial agents like bismerthiazol and fluopyram .

2. Antitumor Activity

The compound also shows promise in antitumor applications. In vitro studies have indicated that isoxazole derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) analyses suggest that modifications to the isoxazole ring can enhance its cytotoxic effects against various cancer cell lines .

3. Cardiovascular Applications

Recent investigations highlighted the role of this compound in cardiovascular research. It was found to influence the GATA4-NKX2-5 transcriptional synergy, which is crucial for cardiac hypertrophy regulation. Compounds related to this isoxazole derivative were shown to ameliorate hypertrophic signaling in experimental models, suggesting potential therapeutic applications in heart disease .

Synthetic Methodologies

The synthesis of this compound often involves cycloaddition reactions, particularly the [3 + 2] cycloaddition of nitro compounds with alkynes. This method allows for the efficient formation of the isoxazole ring, which is pivotal for its biological activities. Various synthetic routes have been explored, yielding moderate to high yields of the desired compounds .

Material Science Applications

1. Liquid Crystalline Materials

The unique properties of isoxazole derivatives make them suitable for applications in liquid crystal technologies. Their ability to form nematic and smectic phases can be harnessed in flat-panel displays and light-emitting diodes (LEDs). The incorporation of isoxazole moieties into liquid crystalline materials can significantly alter their mesogenic properties, enhancing performance in electronic applications .

2. Polymer Science

Isoxazoles are also being investigated for their potential use in polymer science due to their thermal stability and mechanical properties. The integration of these compounds into polymer matrices could lead to advanced materials with tailored properties for specific applications such as sensors and actuators.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of synthesized 4-nitro-3-phenylisoxazole derivatives against Xanthomonas oryzae. The results indicated that compounds with specific ortho-substituents exhibited superior activity compared to para-substituted variants. This finding highlights the importance of structural modifications in enhancing biological activity.

| Compound | EC50 (mg/mL) | Activity Level |

|---|---|---|

| 5o | 7.9 | High |

| 5p | 9.1 | Moderate |

| 5q | 12.6 | Low |

Case Study 2: Cardiovascular Research

In a study focusing on myocardial infarction models, derivatives of this compound were shown to improve cardiac function by modulating hypertrophic signaling pathways. The results suggest a promising avenue for developing new therapeutics aimed at heart diseases.

Chemical Reactions Analysis

1.1. Cyclocondensation Reactions

The compound is synthesized via [3+2] cycloaddition between phenyloximes and nitro-enamine derivatives. For example:

-

Benzaldehyde oxime reacts with (E)-N,N-dimethyl-2-nitroethen-1-amine under N-chlorosuccinimide (NCS) catalysis in DMF at 25°C, yielding 4-nitro-3-phenylisoxazole derivatives in 36–63% yields .

1.2. Bromination and Cross-Coupling

The methyl group at position 5 undergoes bromination with N-bromosuccinimide (NBS) and benzoyl peroxide, forming intermediates for further functionalization :

-

Bromination of 5-methyl-3-phenylisoxazole-4-carboxylic acid yields a bromide intermediate, which couples with amines (e.g., N,N-diethyl-p-phenylenediamine) to form imines (3% yield over two steps ) .

2.1. Nitration and Oxidation

The nitro group at position 4 participates in electrophilic aromatic substitution. For example:

-

4-Nitro-3-phenylisoxazole derivatives are oxidized under acidic conditions to form nitroso intermediates (e.g., 8 ), which are further stabilized by resonance .

2.2. Nucleophilic Displacement

The nitro group can be displaced by nucleophiles in the presence of reducing agents:

3.1. [3+2] Cycloaddition

The isoxazole ring reacts as a dipolarophile in cycloadditions:

-

Benzonitrile oxide reacts with methyl (E)-3-nitropropenoate to form 3-phenylisoxazole-4-carboxylate derivatives via a nitroxide intermediate .

| Dipolarophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methyl (E)-3-nitropropenoate | 3-Phenylisoxazole-4-carboxylate | 48 | 0°C → rt, 2 h |

| (E)-3-Nitropropenenitrile | 3-Phenylisoxazole-4-carbonitrile | 55 | 0°C → rt, 2 h |

3.2. Ring-Opening Reactions

Under strong acidic or basic conditions, the isoxazole ring undergoes cleavage:

4.1. Dehydration Pathways

Key intermediates include:

-

Intermediate 6 : Formed via hetero-Alder-ene reaction between cinnamyl alcohol and HNO₂ .

-

Intermediate 8 : A nitroso compound generated via electrophilic substitution, subsequently oxidized to the final product .

4.2. Autoxidation and Byproduct Formation

-

Imine formation occurs spontaneously during coupling reactions, likely due to autoxidation of amine intermediates .

Key Challenges

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between 5-methyl-4-nitro-3-phenylisoxazole and related isoxazole derivatives:

*Calculated based on analogous compounds.

Physicochemical Properties

- Solubility : The nitro group reduces solubility in polar solvents compared to carboxylic acid derivatives but improves membrane permeability .

- Crystal Packing : Isoxazole derivatives with nitro groups may exhibit stronger π-π stacking (as seen in 5-methyl-3-phenylisoxazole-4-carboxylic acid) due to planar aromatic systems .

- Stability : Nitro compounds are generally stable under acidic conditions but may degrade under reducing environments .

Key Research Findings

Synthetic Flexibility : Bromomethyl and ester substituents (e.g., compound 53 in ) allow modular synthesis of diverse analogs, whereas the nitro group offers a route to further reduction or substitution reactions .

Biological Optimization : Carboxylic acid derivatives (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) show hypoglycemic activity, but nitro substitution could redirect activity toward antimicrobial applications .

Structural Insights : X-ray diffraction studies of analogs reveal that substituents like the nitro group influence molecular conformation and intermolecular interactions (e.g., O–H···O hydrogen bonds in carboxylic acids vs. C–H···N bonds in nitro derivatives) .

Data Tables

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 150–155* | 2.8 | 0.5 (water) |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 98–100 | 3.2 | 1.2 (ethanol) |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 210–212 | 1.5 | 8.0 (DMSO) |

*Estimated based on analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-methyl-4-nitro-3-phenylisoxazole, and how can reaction conditions be optimized?

- Answer : A robust approach involves cycloaddition reactions between nitrile oxides and alkynes, leveraging hypervalent iodine reagents to enhance regioselectivity. For example, nitrile oxides can be generated in situ from hydroxylamine derivatives and oxidized using iodobenzene diacetate. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the nitro-substituted isoxazole .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the substitution pattern, with the nitro group causing deshielding of adjacent protons (e.g., C4-H in isoxazole rings) .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, particularly the nitro group’s orientation. For example, analogous isoxazole derivatives show planar nitro groups with C–N–O angles near 125° .

- Infrared (IR) Spectroscopy : The nitro group’s asymmetric stretching (~1520 cm) and symmetric stretching (~1350 cm) are diagnostic .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : While specific toxicity data for this compound is limited, nitro-substituted heterocycles often exhibit mutagenic potential. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers at –20°C, away from reducing agents or heat sources. Refer to analogous nitroisoxazole safety sheets for spill management (neutralization with dilute sodium bicarbonate) and disposal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

- Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To resolve these:

- Reproducibility : Validate spectra under identical conditions (solvent, concentration, temperature).

- X-ray Validation : Use crystallography to unambiguously confirm the structure, as demonstrated for related 5-methyl-3-phenylisoxazole derivatives .

- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify misassignments .

Q. What strategies enable selective functionalization of the nitro group in this compound?

- Answer : The nitro group’s electron-withdrawing nature directs electrophilic substitution to the phenyl ring. For nitro-group modification:

- Reduction : Catalytic hydrogenation (H, Pd/C) or sodium dithionite can reduce –NO to –NH, enabling further coupling (e.g., amidation).

- Nucleophilic Aromatic Substitution (NAS) : Activate the nitro group via Lewis acids (e.g., FeCl) for reactions with amines or thiols. This parallels nitroimidazole chemistry, where steric hindrance influences reactivity .

Q. How does the nitro group influence the electronic structure and reactivity of the isoxazole core?

- Answer : Computational studies (e.g., Natural Bond Orbital analysis) reveal that the nitro group withdraws electron density from the isoxazole ring, increasing electrophilicity at C5. This enhances susceptibility to nucleophilic attack or cycloaddition reactions. Frontier molecular orbital (FMO) analysis can predict sites for radical reactions or photochemical transformations .

Methodological Considerations

- Experimental Design : When synthesizing derivatives, include control experiments (e.g., omitting iodine reagents) to assess reaction pathways .

- Data Interpretation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, as impurities in nitro-containing compounds can skew elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.